molecular formula C18H29ClN3O4P B000689 Chloroquine phosphate CAS No. 50-63-5

Chloroquine phosphate

Cat. No.: B000689
CAS No.: 50-63-5
M. Wt: 417.9 g/mol
InChI Key: AEUAEICGCMSYCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chloroquine phosphate involves the reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then converted to its phosphate salt form by reaction with phosphoric acid .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The crystalline substance is then formulated into tablets or other dosage forms for medical use .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimalarial Use

Chloroquine phosphate is primarily used to treat malaria caused by Plasmodium falciparum, particularly in areas where the parasite is not resistant to chloroquine. The drug works by inhibiting the heme polymerization process within the malaria parasite, leading to its death.

Dosage and Administration

  • Initial Dose : 1 g of this compound (600 mg of chloroquine) followed by 500 mg (300 mg of chloroquine) at 6, 24, and 48 hours post-initial dose .
  • For P. ovale or P. vivax : Requires additional treatment with an 8-aminoquinoline antimalarial for a radical cure .

Autoimmune Diseases

This compound is also utilized in managing autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. Its immunomodulatory effects help reduce inflammation and modulate immune responses.

Antiviral Properties

Research has indicated that this compound exhibits antiviral activity against various viruses, including coronaviruses. During the COVID-19 pandemic, it was investigated for its potential to treat SARS-CoV-2 infections.

Clinical Findings

  • A multicenter study in Guangdong Province recommended this compound for patients diagnosed with COVID-19, suggesting it could improve treatment success rates and shorten hospital stays .
  • Initial studies showed that chloroquine could inhibit viral replication in vitro and demonstrated some efficacy in clinical settings .

Cancer Research

Chloroquine's role in oncology has gained attention due to its ability to enhance the effectiveness of certain chemotherapeutic agents. It is being studied for its potential to inhibit tumor growth and metastasis.

Case Studies

  • Research indicates that chloroquine can sensitize cancer cells to chemotherapy by inhibiting autophagy pathways that cancer cells exploit for survival .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimalarial Treatment for malaria caused by Plasmodium falciparumEffective in non-resistant cases; specific dosing regimens established .
Autoimmune Diseases Management of rheumatoid arthritis and lupusReduces inflammation through immunomodulation .
Antiviral Potential treatment for COVID-19 and other viral infectionsSuggested improvement in treatment outcomes during COVID-19 pandemic .
Cancer Research Enhances effectiveness of chemotherapySensitizes cancer cells by inhibiting autophagy pathways .

Mechanism of Action

The precise mechanism by which chloroquine exerts its antimalarial effects is not fully understood. it is believed to involve the inhibition of heme polymerase in malarial trophozoites, preventing the conversion of toxic heme to non-toxic hemozoin. This leads to the accumulation of toxic heme within the parasite, ultimately killing it . Chloroquine also interacts with DNA, inhibiting certain enzymes and interfering with the biosynthesis of nucleic acids .

Comparison with Similar Compounds

Uniqueness of Aralen Phosphate: Aralen phosphate is unique due to its specific chemical structure, which includes a chlorine atom at the seventh position of the quinoline ring. This structural feature is crucial for its antimalarial activity . Additionally, its ability to inhibit heme polymerase and interact with DNA sets it apart from other antimalarial drugs .

Biological Activity

Chloroquine phosphate, a well-known antimalarial drug, has garnered attention for its diverse biological activities beyond its primary use. This article examines the compound's biological activity, including its mechanisms of action against various pathogens, interactions with other drugs, and potential therapeutic applications in different diseases.

Overview of this compound

This compound is a 4-aminoquinoline derivative primarily used in the treatment and prevention of malaria. Its mechanism involves the inhibition of heme polymerization in the malaria parasite, leading to toxic accumulation of free heme. Additionally, chloroquine has been shown to exhibit antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19.

  • Antimalarial Activity : Chloroquine disrupts the lysosomal function in Plasmodium species by raising the pH within the digestive vacuole, impairing the parasite's ability to degrade hemoglobin and utilize heme for its metabolism.
  • Antiviral Effects : Research indicates that chloroquine can inhibit SARS-CoV-2 infection by:
    • Increasing endosomal pH, which is critical for viral entry.
    • Interfering with glycosylation of cellular receptors necessary for viral attachment and entry .
  • Antibacterial Properties : A study demonstrated that chloroquine could enhance the antibacterial activity of ciprofloxacin against certain Gram-negative bacteria. The interaction varied based on bacterial strain, indicating a complex relationship between these drugs .

Antiviral Activity Against SARS-CoV-2

In vitro studies have shown that chloroquine exhibits significant antiviral activity against SARS-CoV-2 with effective concentrations (EC50) ranging from 1.13 μM to 5.47 μM depending on the timing of administration relative to viral infection .

Antibacterial Activity

The antibacterial effects of chloroquine were evaluated in combination with ciprofloxacin against various clinical isolates:

  • Pseudomonas aeruginosa : Some strains showed enhanced susceptibility to ciprofloxacin when combined with chloroquine.
  • Klebsiella pneumoniae : Similar enhancements were observed.
  • Notably, certain strains lost sensitivity to ciprofloxacin in the presence of chloroquine, highlighting the need for careful consideration in clinical settings .

COVID-19 Treatment

A clinical study involving approximately 100 patients reported that chloroquine could reduce hospital stays and improve outcomes in patients with COVID-19 pneumonia. The findings suggested that therapeutic concentrations could be achieved safely .

Cancer Research

Chloroquine has been investigated for its potential anticancer properties. It induces apoptosis and inhibits cell proliferation in various cancer cell lines, including breast cancer cells (4T1 mouse model). The compound's ability to inhibit autophagy further supports its role as a potential adjuvant therapy in cancer treatment .

Comparative Data Table

Activity Type Mechanism Effective Concentration (EC50)
AntimalarialInhibition of heme polymerizationN/A
Antiviral (SARS-CoV-2)Inhibition of viral entry and glycosylation interference1.13 - 5.47 μM
AntibacterialEnhancement of ciprofloxacin activity against specific bacterial strainsN/A
AnticancerInduction of apoptosis and inhibition of cell proliferationVaries by cell line

Properties

CAS No.

50-63-5

Molecular Formula

C18H29ClN3O4P

Molecular Weight

417.9 g/mol

IUPAC Name

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4)

InChI Key

AEUAEICGCMSYCQ-UHFFFAOYSA-N

SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O

Key on ui other cas no.

50-63-5

Pictograms

Irritant; Health Hazard

Purity

98%

Related CAS

69698-56-2, 6384-82-3

Synonyms

arechin;  chingamin phosphate;  chloroquine bis(dihydrogenphosphate) dihydrate;  chloroquine diphosphate;  chloroquine diphosphate, (+)-isomer;  chloroquine diphosphate, (+-)-isomer;  chloroquine diphosphate, (-)-isomer;  chloroquine phosphate;  delagil;  khingamin phosphate;  Resochin;  unspecified phosphate of chloroquine diphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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